molecular formula C36H30N4O5S2 B2822413 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 392251-65-9

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2822413
CAS No.: 392251-65-9
M. Wt: 662.78
InChI Key: NLBSLLXNMJAEGR-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a useful research compound. Its molecular formula is C36H30N4O5S2 and its molecular weight is 662.78. The purity is usually 95%.
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Biological Activity

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C36H30N4O5S2C_{36}H_{30}N_{4}O_{5}S^{2}, with a molecular weight of 662.78 g/mol. The structure features a thiazole ring, methoxy-substituted phenyl groups, and a carbamoyl linkage, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its structural components:

  • Thiazole Ring : Known for its ability to interact with various biological targets, the thiazole moiety is essential for cytotoxic activity against cancer cells.
  • Methoxy Groups : These groups enhance lipophilicity and can improve the compound's ability to penetrate cellular membranes.
  • Phenoxy Linkage : This structural feature may contribute to the modulation of enzyme activity and receptor interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown:

  • Cytotoxicity : The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer) cells. For instance, related thiazole derivatives have shown IC50 values as low as 1.61 µg/mL in similar assays .
CompoundCell LineIC50 (µg/mL)
N-[...]MCF-71.61
N-[...]A4311.98

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that it can inhibit the growth of several bacterial strains:

  • Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:

  • Methyl Substitution : The presence of methyl groups on the phenyl rings increases cytotoxicity.
  • Thiazole Presence : Essential for maintaining anticancer efficacy; modifications to this ring can significantly alter activity.
  • Carbamoyl Group : Enhances binding affinity to target proteins involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • In Vitro Studies : A study published in MDPI evaluated various thiazole derivatives and found that modifications significantly affected their anticancer activity . The findings suggest that compounds with electron-donating groups show enhanced potency.
  • Clinical Relevance : In preclinical models, derivatives similar to this compound have shown promise in reducing tumor size and improving survival rates in animal models.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N4O5S2/c1-21-17-25(9-15-31(21)43-3)29-19-46-35(37-29)39-33(41)23-5-11-27(12-6-23)45-28-13-7-24(8-14-28)34(42)40-36-38-30(20-47-36)26-10-16-32(44-4)22(2)18-26/h5-20H,1-4H3,(H,37,39,41)(H,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSLLXNMJAEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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